Sodium 4-((trifluoromethyl)thio)benzenesulfinate
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Overview
Description
Sodium 4-[(trifluoromethyl)sulfanyl]benzene-1-sulfinate is a chemical compound with the molecular formula C7H4F3NaO2S. It is known for its unique structural features, which include a trifluoromethyl group attached to a benzene ring, and a sulfinate group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 4-[(trifluoromethyl)sulfanyl]benzene-1-sulfinate can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with sodium sulfite under controlled conditions. The reaction typically takes place in an aqueous medium, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of sodium 4-[(trifluoromethyl)sulfanyl]benzene-1-sulfinate often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pH, and concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-[(trifluoromethyl)sulfanyl]benzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Sodium 4-[(trifluoromethyl)sulfanyl]benzene-1-sulfinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium 4-[(trifluoromethyl)sulfanyl]benzene-1-sulfinate involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modification of their activity. The sulfinate group can participate in redox reactions, further influencing the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
- Sodium 4-(trifluoromethyl)benzenesulfonate
- Sodium 4-(trifluoromethyl)benzenesulfinate
- Sodium 4-(trifluoromethyl)benzene-1-sulfonate
Uniqueness
Sodium 4-[(trifluoromethyl)sulfanyl]benzene-1-sulfinate is unique due to the presence of both a trifluoromethyl group and a sulfinate group, which confer distinct chemical properties and reactivity. This combination makes it a valuable reagent in organic synthesis and a subject of interest in various scientific research fields .
Properties
Molecular Formula |
C7H4F3NaO2S2 |
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Molecular Weight |
264.2 g/mol |
IUPAC Name |
sodium;4-(trifluoromethylsulfanyl)benzenesulfinate |
InChI |
InChI=1S/C7H5F3O2S2.Na/c8-7(9,10)13-5-1-3-6(4-2-5)14(11)12;/h1-4H,(H,11,12);/q;+1/p-1 |
InChI Key |
QJYKDGPPKTYDQJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1SC(F)(F)F)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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